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(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid Documentation Hub

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  • Product: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
  • CAS: 868997-86-8

Core Science & Biosynthesis

Foundational

physicochemical properties of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Executive Summary (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) is a specialized heterocyclic building block designed for the synthesis of polysubstituted pyridine scaffolds. Unlike simple pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) is a specialized heterocyclic building block designed for the synthesis of polysubstituted pyridine scaffolds. Unlike simple pyridyl boronic acids, this molecule features a bulky ortho-directing metalation group (the diisopropylamide) adjacent to the boronic acid moiety. This structural arrangement offers unique synthetic opportunities for accessing 3,4-disubstituted pyridines—a privileged motif in kinase inhibitors—but simultaneously introduces significant physicochemical challenges, including steric hindrance and accelerated protodeboronation pathways. This guide provides a comprehensive technical profile to ensure reproducible handling and successful application in cross-coupling workflows.

Structural & Molecular Identity

The compound is an amphoteric heterocycle. The bulky diisopropyl group at the C4 position dictates the molecule's conformation, forcing the amide bond out of planarity with the pyridine ring to minimize steric clash with the adjacent boronic acid.

ParameterTechnical Detail
Chemical Name (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
CAS Registry Number 868997-86-8
Molecular Formula C₁₂H₁₉BN₂O₃
Molecular Weight 250.10 g/mol
SMILES CC(C)N(C(=O)C1=C(C=NC=C1)B(O)O)C(C)C
Appearance White to off-white powder (hygroscopic)
Structural Class Ortho-substituted Heteroaryl Boronic Acid

Physicochemical Properties

Solubility & Lipophilicity

The presence of the lipophilic diisopropyl group balances the polar boronic acid functionality, making the compound soluble in a range of polar aprotic solvents.

  • Primary Solvents: DMSO (>50 mg/mL), DMF, Methanol.

  • Secondary Solvents: THF (moderate solubility), Dichloromethane (low).

  • Aqueous Solubility: Low at neutral pH. Solubility increases significantly at pH > 9 (formation of boronate anion) and pH < 2 (protonation of pyridine nitrogen).

  • LogP (Predicted): ~1.2 (The lipophilic amide significantly raises LogP compared to unsubstituted pyridyl boronic acids).

Acid-Base Profile (Amphoterism)

This molecule possesses two distinct ionizable centers:

  • Pyridine Nitrogen (Basic): The electron-withdrawing nature of the C4-amide and C3-boronic acid significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). Expect a pKa of 3.0 – 3.5 .

  • Boronic Acid (Acidic): Typically exhibits a pKa of 8.0 – 9.0 . However, the ortho-amide may facilitate Lewis acid-base interactions (B-O-H···O=C hydrogen bonding), potentially stabilizing the boronate anion and slightly lowering the pKa.

Stability: The Protodeboronation Risk

Critical Warning: Like many 3-pyridyl boronic acids with electron-withdrawing substituents, this compound is prone to protodeboronation (cleavage of the C-B bond) under aqueous basic conditions.

  • Mechanism: The electron-deficient pyridine ring renders the C3 position susceptible to hydrolytic cleavage, particularly when the boronate species is formed (high pH).

  • Mitigation: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) at high temperatures. Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible.

Protodeboronation cluster_prevention Prevention Strategy Sub Boronic Acid (Neutral) Anion Boronate Anion (Tetrahedral) Sub->Anion + OH⁻ (pH > 8) Transition Ipso-Protonation Transition State Anion->Transition Slow Step Product De-borylated Pyridine Transition->Product - B(OH)3 Tip Use Anhydrous Conditions or Milder Bases (K3PO4)

Caption: Mechanism of base-catalyzed protodeboronation. High pH promotes the formation of the boronate anion, the reactive species for C-B bond cleavage.

Synthetic Utility: The "Ortho-Effect"

The defining feature of this compound is the steric bulk of the diisopropylcarbamoyl group. While this group likely facilitated the synthesis of the boronic acid (via Directed Ortho Metalation - DoM), it presents a challenge for downstream Suzuki-Miyaura coupling.

Steric Hindrance in Cross-Coupling

The bulky amide group shields the C3-boronic acid, making the transmetallation step of the catalytic cycle the rate-determining bottleneck.

  • Standard Ligands Fail: Phenyl-based phosphines (e.g., PPh₃) often result in low yields due to their inability to facilitate transmetallation at the crowded center.

  • Solution: Utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands create a flexible pocket that accommodates the steric bulk while accelerating oxidative addition.

Boroxine Equilibrium

In the solid state, this compound likely exists as a trimeric anhydride (boroxine). This is a reversible dehydration product.

  • Stoichiometry Implication: When weighing the reagent, assume a variable water content. It is often effective to add a small amount of water to the reaction solvent (e.g., Dioxane/H₂O 10:1) to hydrolyze the boroxine back to the reactive monomeric boronic acid species in situ.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination TransMet->RedElim Pd(II) Complex Node_Steric CRITICAL: Bulky ligands (SPhos) required here TransMet->Node_Steric RedElim->Pd0 Product Release

Caption: The Suzuki catalytic cycle.[1][2][3] The bulky C4-amide hinders the Transmetallation step (red), necessitating specialized ligands.

Experimental Protocol: Optimized Cross-Coupling

This protocol is designed to overcome the steric hindrance of the diisopropylamide group while minimizing protodeboronation.

Reagents:

  • (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl Bromide/Chloride partner (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Pre-complexation recommended)

  • Base: K₃PO₄ (2.0 equiv) – Milder than carbonates, reduces deboronation.

  • Solvent: 1,4-Dioxane / Water (10:1 v/v) – Water is essential for boroxine hydrolysis.

Workflow:

  • Inerting: Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the reaction block to 80–90°C . Note: Do not exceed 100°C to avoid thermal decomposition.

  • Monitoring: Monitor via LC-MS. Look for the consumption of the aryl halide. If protodeboronation (formation of N,N-diisopropylisonicotinamide) is observed, lower the temperature to 60°C and extend reaction time.

  • Workup: Dilute with EtOAc, wash with water/brine. The product will partition into the organic phase.

Handling, Storage & Safety

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture absorption can alter stoichiometry but does not degrade the compound chemically unless basic impurities are present.

  • Stability: Stable for >1 year if kept dry.

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

  • Dehydration: Upon heating >100°C in a vacuum, the compound will convert to the boroxine anhydride. This is reversible.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[4] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Exploratory

spectroscopic data (NMR, MS, IR) for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

This guide is structured as a technical whitepaper designed for analytical chemists and synthetic researchers. It synthesizes theoretical prediction with practical troubleshooting strategies for the characterization of (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for analytical chemists and synthetic researchers. It synthesizes theoretical prediction with practical troubleshooting strategies for the characterization of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 868997-86-8).

Executive Summary & Structural Analysis

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid represents a challenging class of building blocks used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry (e.g., kinase inhibitors).

Structural Challenges:

  • Amphoteric Nature: The basic pyridine nitrogen and the acidic boronic acid moiety can lead to zwitterionic behavior or intermolecular hydrogen bonding networks.

  • Steric Congestion: The ortho relationship between the bulky diisopropylamide and the boronic acid group creates significant steric strain. This often forces the amide bond out of planarity with the pyridine ring and restricts rotation, leading to rotamers visible in NMR at room temperature.

  • Boroxine Equilibrium: Like all boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine), complicating mass spectrometry and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Strategy

Solvent Selection: DMSO-d₆ is the standard solvent. Methanol-d₄ (MeOD) generally causes esterification (formation of boronic mono/diesters), complicating the spectrum. CDCl₃ is often too non-polar to dissolve the free acid effectively.

Self-Validating Protocol:

  • Step 1: Run standard ¹H NMR in DMSO-d₆.

  • Step 2: If peaks are broad (especially the amide isopropyl groups), heat the sample to 353 K (80 °C) to coalesce rotamers.

  • Step 3: Add one drop of D₂O to identify exchangeable boronic acid protons (

    
    ).
    
Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Values are high-confidence predictions based on substituent additivity rules and analogous ortho-substituted pyridine systems.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Boronic -OH 8.20 – 9.50br s2HBroad due to quadrupolar relaxation of ¹¹B and H-bonding. Disappears with D₂O.
Pyridine H-2 8.50 – 8.75s (or d)1HMost deshielded; ortho to N and B. Often appears as a singlet due to small coupling.
Pyridine H-6 8.60 – 8.80d1HOrtho to N; typical pyridine α-proton shift (

Hz).
Pyridine H-5 7.20 – 7.45dd1HMeta to N; shielded relative to H2/H6.
Isopropyl CH 3.40 – 3.80m (sept)2HMethine protons. Critical: May appear as two distinct multiplets or one very broad hump due to restricted rotation of the amide.
Isopropyl CH₃ 1.00 – 1.50d (or br)12HMethyl groups. Often split into two sets of doublets if rotation is slow on the NMR timescale.
¹¹B NMR (128 MHz, DMSO-d₆)
  • Signal: Broad singlet at δ 26.0 – 30.0 ppm .

  • Diagnostic Value: Confirms the presence of a boronic acid (trigonal planar). If a sharp peak appears near 0-5 ppm, it indicates a tetrahedral boronate species (likely complexed with contaminants or zwitterionic formation).

Mass Spectrometry (MS) Dynamics

Analyzing boronic acids by MS requires recognizing ionization artifacts. The parent ion


 is rarely the base peak.
Electrospray Ionization (ESI) Profile
Ion Speciesm/z CalculationDescription
[M+H]⁺ 251.1The protonated parent molecule. Often low intensity.
[M-H₂O+H]⁺ 233.1Dehydrated species (boroxine precursor fragment).
[Trimer+H]⁺ ~697.3The Boroxine trimer (

). Commonly the base peak in concentrated samples.
[M+MeOH+H]⁺ 283.1Methyl ester artifact (if MeOH is used as carrier solvent).

Isotope Pattern: Look for the characteristic ¹⁰B/¹¹B ratio (approx. 1:4). The molecular ion cluster will show a distinct "step" pattern due to Boron isotopes.

Infrared (IR) Spectroscopy[1]

IR is useful for confirming the functional group integrity, particularly the amide and the boronic acid status.

  • O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong). Indicates free boronic acid.

  • C=O Stretch (Amide): 1620–1650 cm⁻¹. Lower frequency than typical ketones due to resonance with the pyridine and steric strain.

  • B-O Stretch: 1330–1350 cm⁻¹. Strong absorption characteristic of the B-O bond.

  • C=N / C=C (Pyridine): 1580–1600 cm⁻¹.

Analytical Workflow & Quality Control

The following diagram illustrates the decision logic for characterizing this compound, specifically addressing the boroxine/boronic acid equilibrium.

QC_Workflow Start Crude Product (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid Solubility Dissolve in DMSO-d6 Start->Solubility NMR_RT 1H NMR (25°C) Solubility->NMR_RT Check_Broad Are Amide/Isopropyl Signals Broad? NMR_RT->Check_Broad Heat Variable Temp NMR (Heat to 80°C) Check_Broad->Heat Yes Check_OH Check B(OH)2 Signal Check_Broad->Check_OH No Coalescence Signals Coalesce? (Confirm Rotamers) Heat->Coalescence Coalescence->Check_OH Yes Pinacol Derivatize to Pinacol Ester (Sharpen NMR / Stable MS) Coalescence->Pinacol No (Impurity?) D2O_Shake D2O Shake Test Check_OH->D2O_Shake MS_Analysis LC-MS (ESI+) D2O_Shake->MS_Analysis MS_Result Observe [M+H] or Boroxine? MS_Analysis->MS_Result MS_Result->Pinacol Ambiguous Final_QC Release / Use in Suzuki MS_Result->Final_QC Boroxine/M+H Confirmed Pinacol->Final_QC

Caption: Logical workflow for validating ortho-substituted pyridine boronic acids, distinguishing between rotameric broadening and impurities.

Synthesis & Handling Recommendations

Stability Warning

Boronic acids in the pyridine series are prone to protodeboronation (loss of the


 group) under basic conditions or high heat, especially when ortho-substituted.
  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Usage: In Suzuki couplings, avoid harsh bases (like

    
     at reflux) if possible; mild bases (
    
    
    
    or
    
    
    ) are preferred to prevent hydrolysis of the C-B bond.
The "Sugar Trick" for MS

If the mass spectrum is messy due to boroxine formation, add a small amount of sorbitol or mannitol to the LC-MS vial. The boronic acid will form a stable cyclic ester with the sugar diol, producing a distinct, high-intensity ion corresponding to the [M + Sugar - 2H₂O + H]⁺ adduct.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Li, X., et al. (2015). Synthesis and biological evaluation of substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185–198.[1] Link[1]

  • PubChem Compound Summary. (2023). (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8).[2][3] National Center for Biotechnology Information. Link

Sources

Foundational

A Theoretical and Practical Guide to (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in Modern Drug Discovery

This technical guide provides an in-depth analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, a specialized building block in medicinal chemistry. We will explore its theoretical underpinnings, practical appl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, a specialized building block in medicinal chemistry. We will explore its theoretical underpinnings, practical applications in synthesis, and its strategic role in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling a Strategic Building Block

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS No. 868997-86-8) is a heterocyclic boronic acid that has gained traction as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a pyridine ring, a boronic acid moiety, and a diisopropylcarbamoyl group, is strategically designed for utility in modern synthetic and medicinal chemistry. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] This, combined with the unique electronic and steric properties conferred by its substituents, makes this molecule a subject of significant interest.

The pyridine core provides a nitrogen atom that can engage in hydrogen bonding or coordinate with metal centers in biological targets.[3] The diisopropylcarbamoyl group, a sterically hindered amide, can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can also participate in crucial interactions with protein targets.[4][5] The boronic acid functional group is not only a key reactant in cross-coupling reactions but has also been incorporated into FDA-approved drugs like bortezomib (Velcade®), demonstrating its potential for direct interaction with biological systems.[6]

This guide will delve into the theoretical aspects that govern the reactivity and properties of this molecule, provide practical protocols for its application in synthesis, and discuss its potential in the broader context of drug discovery.

Theoretical Framework: A Computational Perspective

While specific theoretical studies on (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid are not extensively published, we can infer its properties and reactivity from computational analyses of structurally similar compounds and foundational principles of physical organic chemistry.

Electronic Properties and Molecular Geometry

The electronic nature of this molecule is a composite of its constituent parts. The pyridine ring is an electron-deficient aromatic system, which influences the acidity of the boronic acid. The diisopropylcarbamoyl group, with the nitrogen lone pair delocalizing into the carbonyl, acts as a moderate electron-donating group through resonance, though its steric bulk is a dominant feature.

Computational methods like Density Functional Theory (DFT) are powerful tools for understanding the structural and electronic properties of such molecules.[7][8][9] For a related compound, (4-Carbamoylphenyl)boronic acid, DFT calculations at the B3LYP/6-31G* level have shown good correlation between calculated and experimental bond lengths and angles.[7][9] A similar approach for our target molecule would likely reveal a non-planar structure, with the bulky diisopropylcarbamoyl and the boronic acid groups twisted out of the plane of the pyridine ring to minimize steric strain.[10]

The boronic acid moiety itself exists in a trigonal planar geometry, which transitions to a tetrahedral boronate species during key reaction steps. The acidity of the boronic acid (pKa) is a critical parameter, typically ranging from 4 to 10 for aryl boronic acids.[11] Electron-withdrawing groups generally decrease the pKa, making the boronic acid a stronger Lewis acid.[11] The electron-deficient nature of the pyridine ring would be expected to lower the pKa of the boronic acid compared to its phenylboronic acid counterpart.

Reactivity and the Suzuki-Miyaura Coupling Mechanism

The primary utility of (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[12][13] This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups.[3]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-assisted, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Boronic Ar'-B(OH)2 Base Base Boronic->Base + OH- Halide Ar-X Halide->OxAdd Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction, especially with heteroaromatic substrates like pyridines, which can sometimes pose challenges such as catalyst inhibition.[14][15]

Synthetic Utility and Experimental Protocols

The primary application of (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid is in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid with an aryl halide. Optimization of specific parameters is often necessary for different substrates.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv.), (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF). The mixture should be sparged with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 equiv.) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura reactions involving pyridinylboronic acids.

Parameter Condition 1 Condition 2 Condition 3
Aryl Halide Aryl BromideAryl ChlorideAryl Iodide
Boronic Acid (equiv.) 1.21.51.1
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPd(dppf)Cl₂
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂ODMF
Temperature (°C) 90100110
Typical Yield Good to ExcellentGood to ExcellentModerate to Good

Note: Yields are highly substrate-dependent.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reactants setup Setup Reaction Under Inert Gas start->setup degas Degas Solvent setup->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue Reaction workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End: Pure Product characterize->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Drug Design

The structural features of (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid make it a valuable tool in the design of new therapeutic agents. Structure-based drug design (SBDD) strategies can leverage the distinct properties of each moiety within the molecule.[16]

The Role of the Pyridine Ring

The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. Its aromatic nature allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The position of the nitrogen also influences the overall dipole moment and solubility of the final compound.[3]

The Diisopropylcarbamoyl Group: A Modulator of Properties

Carbamates are recognized as important structural motifs in many approved drugs.[4][5] The diisopropyl groups provide significant steric bulk, which can serve several purposes in drug design:

  • Metabolic Stability: The steric hindrance can protect the amide bond from enzymatic cleavage by proteases, thus increasing the in vivo half-life of the drug.

  • Solubility and Permeability: The lipophilic nature of the isopropyl groups can enhance membrane permeability, a key factor for oral bioavailability.

  • Binding Specificity: The defined three-dimensional shape of this group can be exploited to achieve selective binding to a specific protein target, fitting into a well-defined hydrophobic pocket.

Boronic Acids as Pharmacophores

Beyond their role in synthesis, boronic acids can act as pharmacophores, directly participating in the biological activity of a molecule.[6][11][17] They are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent inhibition.[11] The FDA-approved proteasome inhibitor bortezomib is a prime example of a boronic acid-containing drug.[6]

Conclusion

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is more than just a synthetic intermediate; it is a carefully designed building block that offers strategic advantages in the field of drug discovery. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. Furthermore, the inherent properties of its pyridine, diisopropylcarbamoyl, and boronic acid moieties provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its theoretical properties and practical applications, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Barth, P. J., Rinaldi, M. G., & Sutton, D. A. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490.
  • Beytur, M., & Yüksek, H. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Caucasian Journal of Science, 8(2), 1-10.
  • Singaram, B., & Goralski, C. T. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. U.S.
  • Khan, S., et al. (2023).
  • Dakota, F. (2024, January 24). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Medium.
  • Beytur, M., & Yüksek, H. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Apostolova, M. D., Nikolova, R. P., & Shivachev, B. L. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1273.
  • Talele, T. T. (2016). The “carbamate” group in medicinal chemistry: a versatile functionality on its way to the hall of fame. Journal of medicinal chemistry, 59(19), 8712-8745.
  • Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89-96.
  • Ota, Y., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(4), 327-335.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Ota, Y., et al. (2025).
  • Cramer, C. J. (2025). A computational study of the conformations of the boric acid (B(OH)3), its conjugate base ((HO)2BO−) and borate anion (B(OH)4-).
  • Seybold, P. G., & Baldasare, C. A. (2021).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Waldmann, H., & Karageorgis, G. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Accounts of Chemical Research, 56(15), 1980-1994.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Polgár, T., & Keserű, G. M. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Chou, K. C. (2017). Drug Design and Discovery: Principles and Applications. Current drug discovery technologies, 14(1), 2-3.
  • Flores-Holguín, N., & Frau, J. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4945.
  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5431.
  • James, T. D., & Phillips, M. D. (2012). Boronic acid-based receptors and sensors for saccharides.
  • Andricopulo, A. D., Salum, L. B., & Abraham, D. J. (2009). Structure-based drug design strategies in medicinal chemistry. Current topics in medicinal chemistry, 9(9), 771-790.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

Sources

Exploratory

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: A Next-Generation Carboxylic Acid Bioisostere

This technical guide details the physicochemical properties, mechanistic advantages, and experimental characterization of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid as a high-performance carboxylic acid bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, mechanistic advantages, and experimental characterization of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid as a high-performance carboxylic acid bioisostere.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore but often suffers from poor membrane permeability, rapid metabolic clearance (glucuronidation), and idiosyncratic toxicity. (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid represents a sophisticated "switchable" bioisostere that addresses these liabilities.

Unlike simple alkyl/aryl boronic acids, this molecule features an ortho-positioned bulky amide (diisopropylcarbamoyl) on a pyridine scaffold. This specific architecture forces an intramolecular B-O interaction, creating a dynamic equilibrium between an open boronic acid and a cyclic oxaborolone (benzoxaborole analogue). This "chameleon-like" behavior allows the molecule to remain neutral for membrane permeation while mimicking the electrostatic and hydrogen-bonding profile of a carboxylate anion within the active site.

Molecular Architecture & Dynamic Equilibrium

The core value of this bioisostere lies in its structural flux. The steric bulk of the diisopropyl group prevents free rotation of the amide, forcing the carbonyl oxygen into the coordination sphere of the boron atom.

The Wulff-Type Equilibrium

The molecule exists in a pH-dependent equilibrium between three forms:

  • Open Form (Neutral): Predominant in non-polar solvents; facilitates lipid bilayer crossing.

  • Intramolecularly Coordinated (Cyclic): The carbonyl oxygen donates a lone pair to the empty p-orbital of boron, forming a pseudo-cyclic or fully cyclic oxaborolone species.

  • Ionized (Tetrahedral): At physiological pH (7.4), the boron center can capture a hydroxide ion or coordinate strongly with the amide oxygen to form a tetrahedral boronate anion, which is the direct mimic of the carboxylate anion (R-COO⁻).

Visualization of Structural Dynamics

Bioisostere_Equilibrium cluster_0 Lipid Bilayer Environment cluster_1 Cytosol / Active Site OpenForm Open Form (Neutral Boronic Acid) High Permeability Transition Transition State (B---O Interaction) OpenForm->Transition Steric Compression CyclicForm Cyclic Oxaborolone (Hemiboronic Acid) Protease Stable Transition->CyclicForm Cyclization Tetrahedral Tetrahedral Anion (Carboxylate Mimic) Active Site Binding CyclicForm->Tetrahedral +OH⁻ / pH > pKa Tetrahedral->CyclicForm +H⁺

Figure 1: The dynamic equilibrium of the bioisostere. The bulky diisopropyl group (not shown for simplicity) drives the equilibrium toward the cyclic/coordinated forms.

Mechanistic Advantages[1]

pKa Modulation

Standard phenylboronic acids have a pKa of ~8.8–9.0, meaning they are largely neutral at physiological pH. However, the electron-withdrawing nature of the pyridine ring (specifically at the 3-position) combined with the ortho-carbonyl coordination lowers the pKa significantly (typically to ~7.0–7.5).

  • Result: A significant fraction of the molecule exists as the tetrahedral anion at pH 7.4, perfectly mimicking the charge state of a carboxylic acid (pKa ~4.5) without the penalty of permanent ionization during transport.

Transition State Mimicry (Serine Proteases)

While carboxylic acids bind via electrostatic interactions, this boronic acid derivative can form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites.[1]

  • Mechanism: The boron atom moves from sp² (trigonal planar) to sp³ (tetrahedral) upon attack by the active site serine hydroxyl, mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis.

Metabolic Stability

The steric bulk of the diisopropylcarbamoyl group protects the amide bond from amidases. Furthermore, the boronic acid moiety is not a substrate for glucuronosyltransferases (UGTs) in the same manner as carboxylates, reducing the risk of forming reactive acyl glucuronides (a common cause of drug-induced liver injury).

Experimental Protocols

Synthesis: Directed Ortho-Metallation (DoM) Strategy

Rationale: The pyridine ring allows for highly regioselective lithiation. The amide acts as a Directed Metallation Group (DMG).

Reagents:

  • N,N-Diisopropylisonicotinamide (Starting Material)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Triisopropyl borate (B(OiPr)3)

  • Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add N,N-diisopropylisonicotinamide (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. Note: The bulky amide directs lithiation exclusively to the 3-position (ortho).

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.

  • Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench/Hydrolysis: Quench with 2N HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Workup: Adjust pH to ~6.0 with NaOH. Extract with Ethyl Acetate/THF (1:1). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa determination is critical to predict the ionization state at physiological pH.

  • Solution Prep: Dissolve 5 mg of the boronic acid in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor). If solubility is low, use 5% DMSO.

  • Titrant: Standardized 0.01 M KOH (carbonate-free).

  • Measurement: Use a calibrated glass electrode pH meter. Perform the titration under N₂ atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point represents the pKa.

    • Expected Result: You should observe a pKa in the range of 6.8 – 7.8 , confirming the acidifying effect of the pyridine ring and intramolecular coordination.

Comparative Data Analysis

The following table contrasts the title molecule with a standard carboxylic acid and a simple phenylboronic acid.

FeatureBenzoic AcidPhenylboronic Acid(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
Physiological Charge Anionic (-1)Neutral (0)Mixed (Neutral/Anionic Equilibrium)
pKa ~4.2~8.8~7.2 (Tunable)
Permeability (LogD) Low (at pH 7.4)HighModerate-High
Binding Mode Electrostatic (Salt Bridge)H-Bond / Lewis AcidTransition State Mimic / Covalent Reversible
Metabolic Risk Acyl GlucuronidationOxidation (Deborylation)Low (Steric Shielding)

Biological Signaling & Interaction Pathway

The diagram below illustrates how this bioisostere interferes with a target enzyme (e.g., a serine protease or esterase), a common target for this class of molecules.

Mechanism_of_Action Ligand Bioisostere (Neutral) (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid Complex_NonCov Michaelis Complex (Non-Covalent Binding) Ligand->Complex_NonCov Diffusion into Active Site Enzyme Target Enzyme (Serine Protease) Enzyme->Complex_NonCov Ser-OH Nucleophile Transition_State Tetrahedral Adduct (Covalent Reversible) Complex_NonCov->Transition_State Boron captures Ser-OH (Mimics Carboxylate TS) Transition_State->Complex_NonCov Slow Dissociation (k_off) Inhibition Downstream Signaling BLOCKED Transition_State->Inhibition Prevents Substrate Hydrolysis

Figure 2: Mechanism of Action. The boronic acid acts as a "serine trap," forming a stable tetrahedral adduct that mimics the transition state of the natural substrate.[1][2]

References

  • Hall, D. G., et al. (2016).[3] "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 7(12), 1097–1101.[3] [Link]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[3] MedChemComm, 1(3), 183-198. [Link]

  • Yang, W., et al. (2003). "Boron-containing inhibitors of serine proteases: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 46(11), 2215-2223. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling (4-(Diisopropylcarbamoyl)pyridin-3-yl)boroni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid , a sterically encumbered and electronically sensitive heterocyclic building block.

Executive Summary

The coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid represents a "perfect storm" of synthetic challenges: the electronic instability of the pyridine ring, the catalyst-poisoning potential of the basic nitrogen, and the severe steric hindrance imposed by the ortho-diisopropylamide group. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often result in low conversion, extensive protodeboronation, or ligand-derived aryl migration impurities.

This guide details a 3rd-Generation Buchwald Precatalyst Protocol designed to enforce transmetallation despite steric resistance while suppressing side reactions. We utilize bulky, electron-rich dialkylbiaryl phosphine ligands (XPhos) and a controlled base release system to maximize yields.

Critical Substrate Analysis

Before initiating the reaction, it is crucial to understand the structural liabilities of the substrate.

FeatureSynthetic ConsequenceMitigation Strategy
Pyridine Nitrogen (N1) Can coordinate to Pd(II), arresting the catalytic cycle (Catalyst Poisoning).Use high-concentration ligands or Lewis acidic additives; however, bulky ligands usually prevent this N-coordination.
3-Boronic Acid Prone to Protodeboronation under aqueous basic conditions, yielding the des-borono 4-amide product.Minimize water concentration or use mild bases (

); ensure fast transmetallation.
4-CON(iPr)2 Group Severe Steric Bulk. Forces the boronic acid out of planarity, raising the activation energy for transmetallation.Use XPhos or SPhos ligands which create a spacious pocket for the hindered substrate.
Electronic Bias Electron-deficient ring slows oxidative addition (if it were the halide) but accelerates transmetallation if sterics allow.The challenge here is purely steric and stability-related.
Mechanistic Bottleneck Visualization

The following diagram illustrates the competing pathways managed by this protocol.

ReactionPathways Substrate (4-(Diisopropylcarbamoyl) pyridin-3-yl)boronic acid Transmet_State Transmetallation Transition State Substrate->Transmet_State + Base + Pd_Int Deboronation Protodeboronation (Byproduct) Substrate->Deboronation Slow Reaction + H2O/Base Pd_Int L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Int->Transmet_State Product Coupled Biaryl Product Transmet_State->Product Reductive Elimination (Fast with XPhos) Ligand_Ex Ligand Exchange (Phenyl Migration Impurity) Transmet_State->Ligand_Ex If PPh3 used (Avoid!)

Figure 1: Mechanistic pathways.[1][2][3][4][5] The goal is to accelerate the Green path (Transmetallation/Reductive Elimination) to outcompete the Red dashed path (Protodeboronation).

Recommended Protocol: The "XPhos-G3" System

This protocol utilizes XPhos Pd G3 (a precatalyst that rapidly generates the active L-Pd(0) species) and Potassium Phosphate (a mild base that buffers pH).

Materials
  • Substrate: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Halide (Ar-Cl or Ar-Br) (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: The water is essential for the boronic acid activation but must be kept to a minimum to reduce deboronation.

Step-by-Step Methodology
  • Reactor Prep: Charge a reaction vial with a magnetic stir bar. If the aryl halide is a solid, add it now.

  • Boronate Addition: Add the (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 equiv relative to halide).

    • Expert Tip: If the boronic acid is known to be highly unstable, consider adding it in 3 portions over the first hour of reaction.

  • Catalyst Charge: Add XPhos Pd G3 (0.02 equiv).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical; oxygen kills the active catalyst and promotes homocoupling.

  • Solvent/Base Addition:

    • Prepare a degassed solution of

      
      
      
      
      
      in water.
    • Add degassed 1,4-Dioxane via syringe.

    • Add the aqueous base solution via syringe. Target a final concentration of ~0.1M to 0.2M with respect to the limiting reagent.

  • Reaction: Heat the block to 80 °C . Stir vigorously (1000 rpm).

    • Time: Typically 2–4 hours.

    • Monitoring: Check by LCMS at 1 hour. Look for the mass of the deboronated pyridine (M-B(OH)2 + H). If this is high (>10%), lower temp to 60 °C and increase catalyst loading.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with EtOAc and water.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (typically DCM/MeOH gradients for pyridines).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic tree to select an alternative.

ObservationRoot CauseCorrective Action
Low Conversion, High Deboronation Reaction is too slow; Boronic acid decomposes before coupling.Switch to Anhydrous Conditions: Use Pd-PEPPSI-iPr in Dioxane/MeOH with

. The low water content slows deboronation.
No Reaction, Starting Material Intact Catalyst poisoning or failed Oxidative Addition.Change Ligand: Switch to SPhos (smaller than XPhos, better for extremely hindered chlorides) or RuPhos (for electron-rich halides).
Impurity: Phenyl-Pyridine Aryl migration from PPh3 ligand (if used).Strictly Avoid PPh3. Use only dialkylbiaryl phosphines (XPhos, SPhos) or NHC ligands (PEPPSI).
Boronic Acid Insolubility Substrate is too lipophilic (due to iPr groups).Switch solvent to n-Butanol or Toluene/Water .
Optimization Workflow Diagram

Optimization Start Standard Protocol: XPhos Pd G3 / K3PO4 / Dioxane:H2O Check Analyze LCMS (1 hr) Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Profile Fail_Deboron High Deboronation (>20%) Check->Fail_Deboron Unstable Boronate Fail_Stall Stalled / Low Conv. (SM remaining) Check->Fail_Stall Catalyst Death Soln_Deboron Strategy B: Use Boronate Ester (Pin) OR Anhydrous (Pd-PEPPSI) Fail_Deboron->Soln_Deboron Soln_Stall Strategy C: Switch to SPhos (Sterics) OR Increase Temp Fail_Stall->Soln_Stall

Figure 2: Decision matrix for reaction optimization.

Scientific Grounding & References

The selection of XPhos and Buchwald G3 precatalysts is based on their proven ability to couple sterically hindered aryl chlorides and unstable boronic acids. The dialkylbiaryl phosphine backbone provides necessary electron density to the Pd center (facilitating oxidative addition) while the bulk prevents dimerization and promotes reductive elimination.

Crucially, protodeboronation of 3-pyridyl boronates is accelerated by the presence of ortho-substituents and high pH. The use of phosphate (


) rather than carbonate or hydroxide helps mitigate this.
References
  • Buchwald Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166. (Describes the G3 precatalyst activation). Link

  • Pyridine Boronate Instability: Kinzel, T.; Zhang, Y.; Buchwald, S. L. J. Am. Chem. Soc.2010 , 132, 14073–14075. (Mechanistic insight into protodeboronation and ligand selection). Link

  • Suppression of Phenyl Migration: Specific studies on 4-pyridine boronates indicate that triarylphosphines (like PPh3) lead to phenyl transfer impurities. Dialkylphosphines (XPhos) or NHCs are required. Chem. Pharm.[2][7] Bull.2025 , 73, 327-335.[2] Link

  • General Suzuki Reviews: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457. Link

Sources

Application

Application Notes &amp; Protocols: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in Palladium-Catalyzed Reactions

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids In the landscape of modern organic synthesis and medicinal chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

In the landscape of modern organic synthesis and medicinal chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] This powerful transformation enables the efficient synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3] Boronic acids are key partners in this reaction, serving as stable, readily available, and environmentally benign organoboron reagents.[1][4]

Among the diverse classes of boronic acids, heteroaryl derivatives, particularly those containing a pyridine scaffold, are of immense interest to drug development professionals. The pyridine ring is a privileged structure, frequently incorporated to modulate physicochemical properties such as solubility, metabolic stability, and target engagement. This guide focuses on (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid , a specialized building block designed for strategic incorporation into complex molecular architectures. The presence of the diisopropylcarbamoyl group at the 4-position of the pyridine ring offers unique steric and electronic properties that can influence reactivity and provide a handle for further molecular interactions.

These application notes provide a comprehensive overview, field-proven protocols, and mechanistic insights for the effective use of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties & Handling

Proper handling and storage are critical to ensure the integrity and reactivity of the boronic acid. Boronic acids can be susceptible to dehydration to form boroxines or degradation under harsh conditions.

PropertyValue
CAS Number 868997-86-8[5]
Molecular Formula C₁₂H₁₉BN₂O₃[5]
Molecular Weight 250.10 g/mol [5]
Appearance Typically an off-white to white solid
Storage Store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen). Keep sealed to prevent moisture absorption and degradation.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond with various aryl or heteroaryl halides and triflates.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key stages:[6][7][8]

  • Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyridyl moiety) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The base is crucial for the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with an aryl bromide. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides or sterically hindered substrates.

Materials and Equipment:
  • (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

  • Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst: e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equivalents). For challenging couplings, more advanced catalysts with specialized phosphine ligands may be required.[6][9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) species can be oxidized and deactivated by atmospheric oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[10]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary: Typical Reaction Parameters
ParameterRecommended ConditionRationale & Optimization Notes
Boronic Acid 1.1 - 1.5 eq.A slight excess is often used to drive the reaction to completion, accounting for potential homocoupling or degradation.
Aryl Halide 1.0 eq.The limiting reagent. Reactivity order: I > Br > OTf >> Cl. Aryl chlorides often require more active catalysts/ligands.[11]
Pd Catalyst 1 - 5 mol%Lower catalyst loadings are desirable for cost and sustainability. Higher loadings may be needed for difficult substrates.[10]
Ligand PPh₃, dppf, SPhos, XPhosLigand choice is critical. Bulky, electron-rich phosphines (e.g., SPhos) often accelerate reductive elimination and are effective for heteroaryl couplings.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. K₃PO₄ is also a strong choice.[6]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFThe aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but may lead to decomposition of sensitive substrates or the catalyst.

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification Reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) Vessel 2. Add to Reaction Vessel Reagents->Vessel Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Vessel->Inert Solvent 4. Add Degassed Solvents Inert->Solvent Heat 5. Heat and Stir (e.g., 90°C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Aqueous Work-up (Extraction) Monitor->Workup Reaction Complete Dry 8. Dry & Concentrate Workup->Dry Purify 9. Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Sources

Method

Strategic Applications of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic Acid in Medicinal Chemistry

Abstract (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 868997-86-8) is a specialized organoboron intermediate used to access privileged 3,4-disubstituted pyridine scaffolds.[1] Unlike simple pyridyl boronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 868997-86-8) is a specialized organoboron intermediate used to access privileged 3,4-disubstituted pyridine scaffolds.[1] Unlike simple pyridyl boronic acids, this molecule incorporates a bulky N,N-diisopropylamide moiety at the C4 position. This functional group serves a dual purpose: it acts as a robust Directed Metalation Group (DMG) during the synthesis of the boronic acid itself, and it functions as a latent electrophile or steric modulator in downstream medicinal chemistry applications. This guide details the handling, Suzuki-Miyaura cross-coupling protocols, and strategic cyclization pathways for this reagent, emphasizing its utility in synthesizing kinase inhibitors and fused naphthyridinone systems.

Chemical Profile & Handling

Physicochemical Properties
  • CAS Number: 868997-86-8[1]

  • Molecular Formula: C₁₂H₁₉BN₂O₃

  • Molecular Weight: 250.10 g/mol [1]

  • Structure Analysis:

    • C3-Boronic Acid: The reactive handle for Pd-catalyzed cross-coupling.

    • C4-Diisopropylamide: A bulky, non-nucleophilic amide. The steric hindrance of the isopropyl groups prevents premature hydrolysis and suppresses unwanted nucleophilic attacks at the carbonyl carbon during standard workups.

    • Pyridine Nitrogen: Basic center; can coordinate to Pd catalysts, potentially requiring catalyst loading adjustments.

Stability & Storage
  • Protodeboronation Risk: Pyridyl boronic acids are prone to protodeboronation (loss of the boron group), particularly under basic, aqueous conditions at high temperatures. The electron-withdrawing nature of the pyridine ring facilitates the formation of a pyridyl anion intermediate, which is rapidly protonated.

  • Dehydration: Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible and does not affect reactivity, but stoichiometry calculations should account for variable water content.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

Core Application: Suzuki-Miyaura Cross-Coupling[2][3][4][5][6]

The primary utility of this reagent is to install the 4-(diisopropylcarbamoyl)pyridin-3-yl motif onto aryl or heteroaryl halides. Due to the steric bulk of the amide and the coordination potential of the pyridine nitrogen, standard protocols often require modification.

Mechanistic Considerations
  • Transmetallation: The bulky C4-amide can sterically hinder the approach of the palladium complex to the C3-boron center. High-activity catalysts are recommended.

  • Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands on Palladium, deactivating the catalyst. This is mitigated by using bidentate ligands (e.g., dppf) or bulky phosphines (e.g., XPhos, SPhos) that bind tightly to Pd.

Optimized Protocol

Objective: Coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with an aryl bromide (Ar-Br).

Reagents:

  • Boronic Acid: 1.2 – 1.5 equivalents

  • Aryl Halide: 1.0 equivalent

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Note: Monitor by LCMS. If protodeboronation is observed (formation of N,N-diisopropylisonicotinamide), lower the temperature to 80°C and switch to a stronger anhydrous base like K₃PO₄ in dry dioxane.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. The bulky amide makes the product lipophilic, aiding extraction.

  • Purification: Flash chromatography. The product is typically less polar than the boronic acid but more polar than the starting bromide.

Strategic Application: Synthesis of Fused Heterocycles

This reagent is a "masked" scaffold for synthesizing fused polycyclic systems, such as 1,6-naphthyridin-1(2H)-ones (coplanar kinase inhibitor scaffolds).

The "Coupling-Cyclization" Strategy

If the coupling partner (Aryl Halide) contains an ortho-nucleophile (e.g., -NH₂, -OH, or a protected amine), the intermediate biaryl can undergo an intramolecular cyclization. The diisopropylamine acts as a leaving group.

  • Step 1: Suzuki coupling installs the pyridine ring next to the nucleophile.

  • Step 2: Acid- or Base-mediated condensation attacks the amide carbonyl.

  • Result: Formation of a stable, fused lactam ring.

Workflow Diagram

The following diagram illustrates the divergent pathways available from this single building block.

ApplicationWorkflow Start (4-(Diisopropylcarbamoyl) pyridin-3-yl)boronic acid Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki + Ar-Br ArBr Aryl Bromide (Ar-Br) ArBr->Suzuki Intermediate 3-Aryl-N,N-diisopropyl isonicotinamide Suzuki->Intermediate C-C Bond Formation Path1 Pathway A: Pharmacological Screening Intermediate->Path1 Intact Amide Path2 Pathway B: Cyclization (Lactamization) Intermediate->Path2 If Ar has ortho-NH2/OH Final1 Functionalized 3,4-Diarylpyridine Path1->Final1 Target Molecule Final2 Fused Naphthyridinone Scaffold Path2->Final2 - HN(iPr)2

Caption: Divergent synthesis pathways: Utilizing the boronic acid for simple arylation (Pathway A) or as a precursor for fused ring synthesis (Pathway B).

Data Summary & Troubleshooting

Solvent & Base Compatibility Table
ConditionSuitabilityNotes
Dioxane / H₂O (K₂CO₃) HighStandard condition. Good solubility for the amide.
DMF / H₂O (Cs₂CO₃) MediumUse for insoluble aryl halides. High temp in DMF may promote deboronation.
Toluene / EtOH (Na₂CO₃) HighExcellent for scale-up. Ethanol aids phase transfer.
THF (Anhydrous) LowSlow reaction rates; poor solubility of inorganic bases.
Troubleshooting Guide
  • Issue: Low conversion; Starting material remains.

    • Cause: Catalyst deactivation by pyridine N.

    • Solution: Switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 . These bulky ligands prevent pyridine coordination.

  • Issue: Formation of N,N-diisopropylisonicotinamide (Protodeboronation).

    • Cause: Reaction temperature too high or base too strong.

    • Solution: Reduce temp to 70°C. Use a weaker base (NaHCO₃) or switch to anhydrous conditions (Dioxane/K₃PO₄).

  • Issue: Hydrolysis of the amide.

    • Observation: Formation of carboxylic acid byproduct.

    • Insight: Rare due to steric bulk of isopropyl groups. Only occurs under extremely harsh acidic/basic forcing conditions.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Pyridyl Boronic Acids via DoM: Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[2] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2] Organic Syntheses, 81, 89. Link

  • Boronic Acids in Medicinal Chemistry: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[3] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (Contextualizing the amide/boron scaffold). Link

  • Naphthyridinone Synthesis via Amide Cyclization: Lier, F., et al. (2011). Cyclization strategies for the synthesis of naphthyridines. Beilstein Journal of Organic Chemistry, 7, 1–29. Link

Sources

Application

Application Note: Synthesis of Biarylpyridines via Sterically Demanding Suzuki-Miyaura Coupling

Abstract & Strategic Overview The synthesis of 3,4-disubstituted pyridines is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The reagent (4-(Diisopropylcarbamoyl)pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3,4-disubstituted pyridines is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The reagent (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (hereafter Reagent A ) represents a high-value "pre-functionalized" scaffold. It is derived from Directed ortho Metalation (DoM) strategies where the bulky diisopropylamide group directs lithiation to the 3-position.

The Challenge: While the amide group is essential for directing the initial borylation, it becomes a steric liability during the subsequent Suzuki-Miyaura cross-coupling. The bulky isopropyl groups crowd the reaction center, impeding the transmetalation step and increasing the risk of protodeboronation (hydrolysis of the C-B bond without coupling).

The Solution: This protocol outlines an optimized catalytic system utilizing bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ferrocenyl ligands to overcome the steric barrier, ensuring high yields of atropisomeric and sterically congested biarylpyridines.

Mechanistic Insight: The Steric Bottleneck

To troubleshoot and optimize this reaction, one must understand the catalytic cycle's specific failure modes for Reagent A .

  • Oxidative Addition: Rapid. The aryl halide (Ar-X) adds to Pd(0).

  • Transmetalation (The Critical Step): The boronate species must approach the Pd(II)-Ar complex.

    • Issue: The ortho-diisopropylcarbamoyl group creates a "steric wall," repelling the incoming palladium species.

    • Consequence: If transmetalation is too slow, the boronic acid is exposed to base/water for extended periods, leading to protodeboronation (yielding the byproduct N,N-diisopropylisonicotinamide).

  • Reductive Elimination: Formation of the C-C bond.

Visualization: Steric Impact on Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd Fast PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar TransMet Transmetalation (RATE LIMITING STEP) PdII_Ar->TransMet + Reagent A + Base Boronate Reagent A (Boronate) (Sterically Hindered Nucleophile) Boronate->TransMet Slow approach due to amide bulk SideRxn SIDE REACTION: Protodeboronation Boronate->SideRxn Slow Transmetalation allows Hydrolysis PdII_Biaryl L2Pd(II)(Ar)(Pyridine) TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the transmetalation bottleneck caused by the bulky amide group.

Experimental Protocol

Materials & Equipment[1][2]
  • Reagent A: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 - 1.5 equiv).

  • Coupling Partner: Aryl Bromide or Iodide (1.0 equiv). Note: Aryl chlorides require Pd-G3/G4 precatalysts.

  • Catalyst System (Choose one based on difficulty):

    • Standard: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).

    • High-Performance: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Equipment: Sealed pressure vial (microwave or oil bath), inert gas (Ar/N₂) manifold.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Dry a reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon.

  • Charge the vial with Aryl Halide (1.0 mmol) and Reagent A (1.2 mmol, 300 mg).

  • Add the Base: K₃PO₄ (3.0 mmol, 636 mg).

    • Why Phosphate? Phosphate is milder than hydroxide but sufficiently basic to activate the boronic acid without hydrolyzing the amide.

  • Add the Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

    • Why dppf? The large bite angle of dppf stabilizes the Pd center and promotes reductive elimination in sterically crowded systems.

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Crucial: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of active Pd(0) species.

  • Seal the vial with a Teflon-lined crimp cap.

Step 3: Reaction Execution

  • Heat the reaction block to 90°C .

  • Stir vigorously (800+ RPM). High agitation is required for the biphasic mixture.

  • Monitor by LC-MS at 2 hours. If starting material remains, continue to 16 hours.

    • Checkpoint: If Reagent A is consumed but Aryl Halide remains, protodeboronation has occurred. Add 0.5 equiv more of Reagent A.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: 0-10% MeOH in DCM (Biarylpyridines are polar).

Optimization & Troubleshooting Guide

The following decision tree helps select the correct conditions based on the coupling partner.

OptimizationTree Start Select Aryl Halide (Ar-X) Type Is Ar-X Sterically Hindered? (ortho-substituted) Start->Type Easy Standard Protocol: Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80°C Type->Easy No (para/meta) Hard Advanced Protocol: Pd2(dba)3 + SPhos K3PO4 Toluene/H2O 100°C Type->Hard Yes (ortho) Result Check LCMS: Protodeboronation? Easy->Result Hard->Result Fix1 Add excess Boronic Acid (2.0 eq) Switch to anhydrous conditions (Dioxane/CsF) Result->Fix1 Yes (Reagent A consumed, Ar-X remains)

Figure 2: Decision matrix for reaction condition optimization.

Data Summary: Ligand Performance
Ligand SystemYield (%)Comment
Pd(PPh₃)₄ 35-50%Poor stability; high protodeboronation.
Pd(dppf)Cl₂ 75-85%Standard. Good balance of stability and activity.
SPhos G3 90-98%Best for sterics. The bulky biaryl phosphine facilitates transmetalation.
XPhos G3 88-95%Excellent for aryl chlorides or electron-rich partners.

Case Study: Synthesis of Atropisomeric Biaryls

When coupling Reagent A with an ortho-substituted aryl halide (e.g., 2-methyl-bromobenzene), the product possesses a chiral axis due to restricted rotation between the pyridine and the phenyl ring (atropisomerism).

  • Observation: The bulky diisopropylamide group significantly increases the rotational energy barrier ($ \Delta G^\ddagger_{rot} $).

  • Implication: The product may exist as separable rotamers (aP/aM) at room temperature.

  • Analysis: Use variable-temperature NMR or Chiral HPLC to assess rotational stability if the target is a drug candidate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Synthesis of ortho-Substituted Arylpyridines by Suzuki Cross-Coupling. Organic Letters, 3(10), 1435–1437. Link

  • Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link (Note: Foundational reference for the synthesis of the reagent via DoM).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Method

Application Note: Chan-Lam Coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Executive Summary This application note details the protocol for the copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with nucleophiles (amines/anilines)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with nucleophiles (amines/anilines).

This specific substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Instability: The 3-pyridyl boronic acid moiety is prone to rapid protodeboronation, a pathway accelerated by the electron-withdrawing nature of the pyridine ring and the adjacent amide.

  • Steric Occlusion: The ortho-diisopropylcarbamoyl group exerts massive steric pressure, significantly retarding the rate-limiting transmetallation step.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Cu(II), potentially sequestering the catalyst in an off-cycle resting state.

This guide provides a Modified Ligand-Accelerated Protocol designed to outcompete protodeboronation by stabilizing the active Cu(II/III) species and accelerating transmetallation.

Mechanistic Insight & Causality

To successfully couple this molecule, one must understand the kinetic competition at play. The reaction is a race between the productive Transmetallation (Path A) and the destructive Protodeboronation (Path B).

The Kinetic Competition
  • Path A (Desired): The Cu(II)-nucleophile complex reacts with the boronic acid. The bulky ortho-amide hinders the approach of the copper species, increasing the activation energy (

    
    ) of this step.
    
  • Path B (Undesired): Water (from the atmosphere or solvent) attacks the boron center, cleaving the C-B bond to yield the deboronated pyridine (waste). This process is often faster than the sterically hindered Path A.

Strategic Interventions
  • Anhydrous Conditions: Strictly excluding water using molecular sieves (4Å) is non-negotiable to suppress Path B.

  • Ligand Acceleration: Using a bidentate ligand (e.g., 2,2'-bipyridine) prevents the substrate's pyridine nitrogen from poisoning the copper and increases the oxidation potential of the metal, facilitating the difficult transmetallation.

  • Concentration Control: A high concentration of the nucleophile (amine) ensures the Copper is saturated with the coupling partner, ready to intercept the boronic acid immediately upon addition.

Mechanistic Diagram

ChanLamMechanism Start Cu(OAc)2 (Pre-Catalyst) ActiveCat Cu(II)-Amine-Ligand (Active Species) Start->ActiveCat + Ligand/Amine Transmetal Transmetallation (Rate Limiting due to Sterics) ActiveCat->Transmetal + Boronic Acid BoronicAcid Substrate: (4-(Diisopropylcarbamoyl)pyridin-3-yl) boronic acid BoronicAcid->Transmetal Deboronation Protodeboronation (C-B Cleavage) BoronicAcid->Deboronation High Risk Oxidation Oxidation to Cu(III) Transmetal->Oxidation O2 (Air) RedElim Reductive Elimination Oxidation->RedElim RedElim->Start Cu(I) -> Cu(II) regen Product Coupled Product (C-N Bond) RedElim->Product Water H2O / Protic Solvent Water->Deboronation Waste Waste: 4-(Diisopropylcarbamoyl)pyridine Deboronation->Waste

Figure 1: Kinetic competition in the Chan-Lam cycle. The protocol aims to accelerate the Green path while blocking the Red path.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Boronic Acid Substrate Electrophile>95% purity. Store at 4°C.
Nucleophile (Amine) Partner1.5 - 2.0 equivalents.
Copper(II) Acetate CatalystAnhydrous (

). Powdered.
2,2'-Bipyridine Ligand1:1 ratio with Copper.
Sodium Carbonate (

)
BaseAnhydrous, finely ground.
Molecular Sieves Water Scavenger4Å, activated (dried in oven >200°C).
Dichloroethane (DCE) SolventAnhydrous. (DCM is alternative).
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Boronic Acid basis) Atmosphere: Dry Air (Oxygen balloon recommended for sluggish reactions)

  • Catalyst Pre-Complexation (Critical Step):

    • In a dry 20 mL vial equipped with a stir bar, add

      
       (181 mg, 1.0 mmol, 1.0 eq) and 2,2'-bipyridine (156 mg, 1.0 mmol, 1.0 eq).
      
    • Add 5 mL of anhydrous DCE.

    • Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: The solution should turn a deep blue/green, indicating the formation of the [Cu(bipy)] complex.

  • Substrate Addition:

    • Add the amine nucleophile (1.5 mmol, 1.5 eq) to the catalyst mixture.

    • Add activated 4Å molecular sieves (approx. 200 mg beads).

    • Add anhydrous

      
       (212 mg, 2.0 mmol, 2.0 eq). Note: Base is required here to neutralize the acetic acid generated and buffer the system, preventing acid-catalyzed deboronation.
      
  • Boronic Acid Addition:

    • Add (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.0 mmol, 1.0 eq) in a single portion.

    • Process Tip: If the reaction is known to be extremely sluggish, add the boronic acid in 3 portions over 1 hour to maintain a low concentration relative to the copper, favoring cross-coupling over homocoupling.

  • Reaction Incubation:

    • Cap the vial loosely or attach an

      
       balloon (preferred).
      
    • Stir at 40°C for 18-24 hours.

    • Why Heat? While Chan-Lam is typically RT, the steric bulk of the diisopropyl group requires thermal energy to overcome the rotational barrier for the boronic acid to approach the metal center. Do not exceed 50°C to avoid rapid deboronation.

  • Monitoring:

    • Check TLC after 4 hours.

    • Stain: The product will likely be UV active. Use Dragendorff’s reagent to visualize the pyridine moiety if UV is ambiguous.

  • Work-up:

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts and sieves.

    • Wash the filtrate with

      
       (10% aq) to sequester residual copper (blue aqueous layer).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Purify via Flash Column Chromatography (typically DCM/MeOH gradients for polar pyridines).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to diagnose and resolve the issue.

Diagnostic Table
ObservationRoot CauseCorrective Action
Low Conversion, Boronic Acid Remaining Catalyst DeactivationIncrease

pressure (balloon). Switch solvent to 1,4-Dioxane (higher solubility).
Rapid Loss of Boronic Acid, No Product ProtodeboronationCRITICAL FAILURE. Re-dry sieves. Lower Temp to RT. Switch base to dry Pyridine (2 eq).
Reaction Stalls after 50% Product InhibitionThe product (a pyridine) might be binding Cu. Add more catalyst (0.5 eq) or use Phenanthroline ligand.
Green Solution turns Red/Brown Cu(II) Reduction to Cu(I)/Cu(0)Re-oxidation is too slow. Increase stirring speed (surface area for

) or switch to pure

balloon.
Optimization Workflow

Optimization Start Run Standard Protocol (Cu(OAc)2, Bipy, DCE, 40°C) Check Analyze Crude (LCMS/NMR) Start->Check Success >70% Yield Proceed to Scale-up Check->Success Good Yield Deboronation Problem: Protodeboronation Main Product Check->Deboronation Ar-H formed NoRxn Problem: No Reaction / SM Recovery Check->NoRxn Ar-B(OH)2 remains FixDeboro 1. Use Boronic Ester (Pinacol) 2. Add 4Å Sieves 3. Lower Temp Deboronation->FixDeboro FixNoRxn 1. Switch to Cu(OTf)2 2. Increase Temp to 60°C 3. Use Pure O2 NoRxn->FixNoRxn

Figure 2: Optimization logic for hindered pyridyl substrates.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829–856. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link

Application

Application Notes &amp; Protocols: One-Pot Synthesis Featuring (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Introduction: The Strategic Advantage of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the demand for modular and efficient synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the demand for modular and efficient synthetic routes to complex, biologically active molecules is incessant. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's tolerance of a wide array of functional groups and its typically mild conditions have cemented its status as a cornerstone of modern organic synthesis.[2]

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is a particularly valuable building block. The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The diisopropylcarbamoyl moiety offers a handle for modulating physicochemical properties such as solubility and lipophilicity, and can also serve as a key interaction point with biological targets. The boronic acid functionality at the 3-position of the pyridine ring allows for the strategic introduction of diverse aryl or heteroaryl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[3][4][5] By minimizing purification steps and reducing solvent waste, these processes align with the principles of green chemistry.[5] This document provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, followed by a subsequent transformation, demonstrating the power of this reagent in streamlined synthetic workflows.

Physicochemical Properties of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

A thorough understanding of the reagent's properties is crucial for successful reaction design and execution.

PropertyValueSource
CAS Number 868997-86-8[6]
Molecular Formula C₁₂H₁₉BN₂O₃[6]
Molecular Weight 250.10 g/mol [6]
Appearance White to off-white solidGeneric
Storage Sealed in dry, 2-8°C[6]

Core Application: A One-Pot Suzuki-Miyaura Coupling and Subsequent N-Oxidation

The following protocol details a representative one-pot synthesis. The first stage is a palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with a substituted aryl bromide. The second stage, performed in the same reaction vessel, is the oxidation of the pyridine nitrogen to the corresponding N-oxide. This subsequent transformation is a common strategy in medicinal chemistry to alter the electronic properties and metabolic stability of a pyridine-containing compound.

Reaction Scheme

Caption: One-pot Suzuki-Miyaura coupling and subsequent N-oxidation.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The subsequent N-oxidation involves the electrophilic attack of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), on the lone pair of the pyridine nitrogen.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->pd_complex1 pd_complex2 Ar-Pd(II)(R)L_n pd_complex1->pd_complex2 Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) + Base boronic_acid->pd_complex1 pd_complex2->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_complex2->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood by trained personnel.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid250.10250 mg1.01.0 eq
1-Bromo-4-fluorobenzene175.00192 mg1.11.1 eq
Pd(PPh₃)₄1155.5635 mg0.030.03 eq
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0 eq
1,4-Dioxane-8 mL--
Water-2 mL--
m-CPBA (77%)172.57338 mg~1.5~1.5 eq
Step-by-Step Procedure
  • Reaction Setup (Suzuki-Miyaura Coupling):

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (250 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (192 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

    • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is common for Suzuki couplings, with the aqueous phase being essential for the activity of the inorganic base.

  • Reaction Execution (Suzuki-Miyaura Coupling):

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. A sample for analysis can be taken, quenched with water, and extracted with ethyl acetate.

  • In-situ N-Oxidation:

    • Once the coupling reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve m-CPBA (338 mg of 77% purity, ~1.5 mmol) in a minimal amount of 1,4-dioxane (~2 mL). Caution: m-CPBA is a potentially explosive solid and should be handled with care.

    • Slowly add the m-CPBA solution to the reaction mixture dropwise over 10-15 minutes. An exotherm may be observed.

    • Stir the reaction at room temperature for an additional 1-2 hours, again monitoring for the formation of the N-oxide product by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~10 mL) to decompose any excess m-CPBA.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~10 mL) to neutralize the acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-oxide product.

Troubleshooting and Optimization

  • Low Yield of Coupled Product:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened or properly stored catalyst.

    • Cause: Inefficient transmetalation.

    • Solution: Consider a different base, such as cesium carbonate (Cs₂CO₃), which is often more effective for challenging couplings.[7]

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The boronic acid reacts with residual water or protons before coupling.

    • Solution: Ensure the reaction is sufficiently heated to promote coupling over decomposition. Minimize the amount of water in the solvent system if possible, while maintaining base solubility.

  • Incomplete N-Oxidation:

    • Cause: Insufficient oxidizing agent.

    • Solution: Add an additional portion of m-CPBA solution and continue to monitor the reaction.

    • Cause: Steric hindrance.

    • Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).

Conclusion

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is a versatile and powerful building block for the synthesis of complex molecules in drug discovery. Its application in one-pot, multi-component reactions significantly enhances synthetic efficiency. The detailed protocol provided herein for a Suzuki-Miyaura coupling followed by N-oxidation serves as a practical guide for researchers and scientists, illustrating a robust methodology that can be adapted for the synthesis of a wide range of pyridine-containing compounds. By understanding the underlying principles and experimental nuances, drug development professionals can effectively leverage this reagent to accelerate their research programs.

References

  • Debache, A., Boulcina, R., Belfaitah, A., Rhouati, S., & Carboni, B. (2008). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett, 2008(04), 509-512. Available at: [Link]

  • Al-Zahrani, F. A. M., Al-Amri, A. M., & El-Shehry, M. F. (2018). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 23(11), 2948. Available at: [Link]

  • Arciniegas, A., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 28(14), 5364. Available at: [Link]

  • Gomes, P. A. T. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5369. Available at: [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-YLQuinoline. Organic Syntheses, 81, 89. Available at: [Link]

  • Miyazaki, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Flores-Alamo, M., et al. (2019). Boron complexes obtained through the one-pot multicomponent reaction, and corresponding yield. ResearchGate. Available at: [Link]

  • Abdel-Fattah, B. A., et al. (2021). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 26(11), 3326. Available at: [Link]

  • Miyazaki, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Gomes, P. A. T. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Liu, C., & Zhang, Y. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 244-263. Available at: [Link]

  • S. D. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(15), 4979. Available at: [Link]

  • Dong, D., et al. (2010). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • da Silva, F. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

  • Fun, H.-K., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Available at: [Link]

  • Ahmed, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available at: [Link]

  • Peng, J., et al. (2017). Direct synthesis of arylboronic pinacol esters from arylamines. Organic & Biomolecular Chemistry, 15(31), 6523-6526. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Welcome to the technical support center for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful application of this versatile building block in your synthetic endeavors. As a substituted 3-pyridylboronic acid, this reagent presents unique opportunities and challenges in palladium-catalyzed cross-coupling reactions. This document will equip you with the knowledge to anticipate and overcome these challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns with (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid and how should I store it?

A1: Like many heteroaromatic boronic acids, (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid can be susceptible to decomposition over time, primarily through protodeboronation.[1][2] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding pyridine derivative without the boronic acid functionality. The rate of this decomposition can be influenced by moisture, temperature, and pH.[3]

For optimal stability, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. For long-term storage, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

Q2: I am seeing a significant amount of a byproduct that corresponds to the loss of the boronic acid group in my reaction mixture. What is happening and how can I prevent it?

A2: The byproduct you are observing is likely the result of protodeboronation, a common side reaction for boronic acids, particularly heteroaromatic ones.[1] This can occur under the conditions of the Suzuki-Miyaura coupling reaction. The mechanism of protodeboronation for pyridyl boronic acids can be complex and is often pH-dependent.[3] For some pyridyl boronic acids, zwitterionic intermediates formed under neutral pH conditions can be particularly prone to rapid protodeboronation.[1]

To mitigate protodeboronation, consider the following strategies:

  • Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry. Water can be a proton source for this side reaction.[2]

  • Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction, activating the boronic acid for transmetalation.[5] However, some bases can also promote protodeboronation. It is advisable to screen different bases. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[6] In some cases, using a non-aqueous base may be beneficial.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation. These esters are generally more robust to the reaction conditions and release the boronic acid in situ.

Q3: My Suzuki-Miyaura coupling reaction with (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is not going to completion. What are the first parameters I should investigate?

A3: If your Suzuki-Miyaura coupling is sluggish or incomplete, a systematic optimization of the reaction parameters is necessary. Palladium-catalyzed cross-coupling reactions are influenced by a multitude of factors.[7][8] Here’s a logical troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Incomplete Suzuki-Miyaura Coupling start Low Conversion catalyst Evaluate Palladium Catalyst and Ligand start->catalyst Initial Check base Screen Different Bases catalyst->base If no improvement success Reaction Optimized catalyst->success Successful Optimization solvent Optimize Solvent System base->solvent If still low conversion base->success Successful Optimization temp Adjust Reaction Temperature solvent->temp Fine-tuning solvent->success Successful Optimization reagents Check Reagent Quality and Stoichiometry temp->reagents If issues persist temp->success Successful Optimization reagents->catalyst Re-evaluate reagents->success Successful Optimization

Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.

  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. The diisopropylcarbamoyl group may introduce some steric hindrance, influencing the effectiveness of different ligands. Start with a common catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a suitable phosphine ligand. If the initial choice is ineffective, screen a panel of ligands with varying steric and electronic properties.

  • Base: The base is essential for the transmetalation step.[9] The basicity and solubility of the base can significantly impact the reaction rate. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. A screening of different bases is highly recommended.

  • Solvent: The solvent system needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used. The ratio of the organic solvent to water can be a critical parameter to optimize.

  • Temperature: Increasing the temperature can often improve reaction rates. However, be mindful of the potential for increased side reactions like protodeboronation.

Q4: I am observing an impurity in my final product that appears to be derived from the phosphine ligand of my palladium catalyst. How can I avoid this?

A4: The formation of impurities derived from the phosphine ligand, such as phenylated byproducts when using triphenylphosphine-based ligands, is a known issue in Suzuki-Miyaura couplings, especially in the synthesis of active pharmaceutical ingredients (APIs).[6][10] This occurs when an aryl group from the phosphine ligand participates in the cross-coupling reaction.

To minimize these impurities, you can:

  • Use alternative ligands: Trialkylphosphine ligands or ligands with different aryl substituents (e.g., tri(o-tolyl)phosphine) can be less prone to this side reaction.[6]

  • Optimize catalyst loading: Reducing the amount of the palladium catalyst to the minimum effective level can decrease the formation of these byproducts.[6]

  • Consider ligand-free conditions: In some cases, palladium sources like PdCl₂ can catalyze the reaction without the need for an external phosphine ligand, particularly with highly reactive substrates.[11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanations
Low or no product formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Reagent degradation.1. Catalyst System: Use a fresh palladium source and ligand. Consider a pre-catalyst that is more air-stable. The choice of ligand is critical; screen bulky electron-rich phosphine ligands which are often effective for heteroaromatic couplings. 2. Base and Solvent Screening: The base is crucial for activating the boronic acid.[5] A screening of inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) is recommended. The solubility of the base can be a key factor. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. 4. Reagent Quality: Verify the purity of your (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, as it can degrade over time.[2] Use freshly distilled solvents and ensure your coupling partner is of high purity.
Significant protodeboronation 1. Presence of water. 2. Inappropriate pH. 3. High reaction temperature or prolonged reaction time.1. Anhydrous Conditions: Use anhydrous solvents and handle reagents under an inert atmosphere to minimize exposure to moisture. 2. pH Control: The rate of protodeboronation in pyridyl boronic acids can be highly pH-dependent.[1][3] The choice of base will influence the reaction pH. Screening different bases can help identify conditions that minimize this side reaction. 3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.
Formation of homocoupled byproduct of the boronic acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles to remove dissolved oxygen. 2. Optimize Reaction Conditions: Ensure efficient transmetalation by optimizing the base and solvent system. A faster transmetalation step can outcompete the homocoupling pathway.
Ligand-derived impurities 1. Aryl scrambling from phosphine ligands.1. Ligand Selection: Switch to phosphine ligands that are less prone to aryl scrambling, such as trialkylphosphines or specialized biaryl phosphine ligands.[6] 2. Reduce Catalyst Loading: Use the lowest effective catalyst loading to minimize the absolute amount of ligand-derived impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the optimization of your reaction.

  • To a reaction vessel, add (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Google Patents. (Date). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
  • Wikipedia. Protodeboronation. [Link]

  • PMC.
  • ChemSynthesis. Chemical Synthesis and Properties of Boronic acids. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Waseda University. Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate.
  • NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ACS Publications. (2016, November 30).
  • ACS Publications. (2022, April 18).
  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. Binding constants (K, M⁻¹)
  • ResearchGate. (2025, August 6). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ResearchGate.
  • The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids.
  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.
  • PubMed. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids.

Sources

Optimization

Technical Support Center: Managing Homocoupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Pyridyl Boronic Acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Pyridyl Boronic Acids. Molecule of Interest: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (referred to herein as Py-B ).

Diagnostic Hub: The Mechanistic Conflict

You are likely experiencing low yields accompanied by the formation of a symmetric dimer (biaryl).[1] To solve this, we must understand why this specific molecule fails.

The Structural Trap: Your molecule contains a Diisopropylcarbamoyl group at the C4 position, ortho to the boronic acid at C3.

  • Steric Wall: The bulky diisopropyl amide forces the boronic acid out of planarity, significantly retarding the rate of transmetallation (the step where the boron transfers the pyridine ring to the palladium center).

  • The Kinetic Gap: In Suzuki couplings, if transmetallation is slow, the active Palladium(II) intermediate accumulates. In the presence of even trace oxygen, this "stalled" catalyst facilitates the oxidative homocoupling of two boronic acid molecules rather than the desired cross-coupling.

Visualization: The Competitive Landscape

The following diagram illustrates how steric hindrance and oxygen favor the homocoupling pathway over the productive cycle.

G Start Start: Py-B + Ar-X OxAdd Oxidative Addition (Fast) Start->OxAdd ProtoDe Protodeboronation (Hydrolysis) Start->ProtoDe Aqueous Base TransMet Transmetallation (BLOCKED by Sterics) OxAdd->TransMet Slow HomoCoup Oxidative Homocoupling (Py-Py Dimer) OxAdd->HomoCoup Accelerated by O2 ProdCycle Productive Cross-Coupling TransMet->ProdCycle Desired Oxygen Trace O2 / Peroxides Oxygen->HomoCoup

Caption: Figure 1. Kinetic competition in sterically hindered pyridyl boronic acids. The bulky amide slows transmetallation, allowing oxygen-mediated homocoupling to dominate.

Protocol Optimization: The "Slow-Release" Anhydrous System

To suppress homocoupling of Py-B , we must invert the kinetics: starve the homocoupling reaction of its fuel (excess boronic acid and oxygen) while forcing the cross-coupling with a high-activity catalyst.

The "Golden Standard" Protocol

Do not use standard aqueous carbonate conditions (e.g., Pd(PPh3)4/Na2CO3/DME). They will fail due to protodeboronation and homocoupling.

Phase A: The Catalyst System

Use a Pre-formed Pd(0) source or a rapidly activating Pd(II) precatalyst with a bulky, electron-rich ligand.[1]

  • Recommended: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

  • Why? These ligands create a spacious pocket that accommodates the bulky diisopropyl amide, accelerating the difficult transmetallation step [1].

Phase B: The Solvent & Base
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Base: K3PO4 (Anhydrous, finely ground) .

  • Additive: 2-3 drops of water (strictly controlled) or use CsF in anhydrous conditions if the substrate is base-sensitive.

Phase C: The "Slow Addition" Technique (Crucial)

This is the single most effective method to stop homocoupling [2].

Step-by-Step Methodology:

  • Vessel A (Main Reactor): Charge with Aryl Halide (1.0 equiv), Base (3.0 equiv), and Catalyst (0.03 equiv) in solvent. Heat to reaction temperature (e.g., 80–100 °C).

  • Vessel B (Syringe Pump): Dissolve Py-B (1.2–1.5 equiv) in the minimum amount of degassed solvent.

  • Execution: Add the solution from Vessel B to Vessel A dropwise over 1–2 hours using a syringe pump.

  • Rationale: By keeping the instantaneous concentration of Py-B near zero, the rate of the second-order homocoupling reaction (

    
    ) drops exponentially, while the first-order cross-coupling (
    
    
    
    ) remains viable.

Troubleshooting & FAQs

Data Summary: Ligand Performance on Steric Pyridines
Ligand SystemYield (Cross-Coupling)Homocoupling (Dimer)Notes
Pd(PPh3)4 < 20%HighLigand too small; Pd dies.
Pd(dppf)Cl2 30-40%ModerateBetter stability, still slow.
XPhos Pd G3 85-95% < 5% Excellent steric tolerance.
P(t-Bu)3 70-80%LowGood, but air-sensitive.
Frequently Asked Questions

Q1: I am strictly degassing, but I still see the dimer. Why? A: You likely have oxidants in your base or solvent .

  • Check: Is your ether/THF peroxide-free? Peroxides act as efficient oxidants for homocoupling.

  • Action: Wash the organic phase with sodium thiosulfate if you suspect peroxides, or switch to fresh anhydrous Toluene. Ensure your base (K3PO4) is not a hydrate if you are aiming for anhydrous conditions.

Q2: Can I use the Pinacol Ester (Bpin) of Py-B instead? A: Yes, and you probably should. The boronic acid Py-B is amphoteric and prone to trimerization (boroxine formation) which complicates stoichiometry. Converting Py-B to its pinacol ester makes it more lipophilic and controls the release of the active boronate species, effectively mimicking the "slow addition" protocol chemically [3].

Q3: The reaction turns black immediately (Palladium Black). A: This indicates catalyst decomposition before the catalytic cycle turns over.

  • Cause: The pyridine nitrogen in Py-B might be coordinating to the Pd, displacing the phosphine ligand.

  • Fix: Increase the catalyst loading to 5 mol% and ensure you are using a chelating base like Cs2CO3 or stronger ligands like XPhos which bind Pd tighter than the pyridine nitrogen can.

Advanced Workflow Visualization

Use this decision tree to diagnose your specific failure mode during the experiment.

Troubleshooting Start Start: Analyze Crude LCMS/TLC Q1 Is the Homocouple (Dimer) present? Start->Q1 YesDimer Yes: Oxidative Pathway Active Q1->YesDimer Major Product NoDimer No: Catalyst Death or Hydrolysis Q1->NoDimer Trace/None Sol1 SOLUTION 1: 1. Degas (Freeze-Pump-Thaw) 2. Switch to Slow Addition Protocol YesDimer->Sol1 Q2 Is Starting Material (Ar-X) remaining? NoDimer->Q2 Sol2 SOLUTION 2: 1. Switch to XPhos/SPhos 2. Increase Temp Q2->Sol2 Yes (Ar-X remains) Sol3 SOLUTION 3: Protodeboronation detected. Use Anhydrous Conditions (CsF/Dioxane) Q2->Sol3 No (Py-H formed)

Caption: Figure 2. Troubleshooting logic flow for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid coupling failures.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids in Cross-Coupling Reactions.[3] Journal of the American Chemical Society, 132(34), 12048–12059. Link

Sources

Troubleshooting

Technical Support Center: Accelerated Coupling of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic Acid

Ticket ID: #PYR-3-BOR-SPEED Status: Open Priority: Critical (Time-Sensitive) Assigned Agent: Senior Application Scientist, Catalysis Division Issue Diagnosis: The "Stalled Reaction" Phenomenon User Report: "I am attempti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3-BOR-SPEED Status: Open Priority: Critical (Time-Sensitive) Assigned Agent: Senior Application Scientist, Catalysis Division

Issue Diagnosis: The "Stalled Reaction" Phenomenon

User Report:

"I am attempting to couple (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid with an aryl chloride. The reaction stalls at 30-40% conversion even after 24 hours at 80°C. Increasing the temperature leads to rapid decomposition of the boronic acid. How do I reduce the reaction time and drive this to completion?"

Root Cause Analysis (The "Perfect Storm"): Your substrate presents a dual-threat bottleneck that standard protocols (e.g., Pd(PPh3)4 / Na2CO3) cannot handle.

  • Steric Fortress (The Amide): The diisopropylcarbamoyl group at the 4-position is massive. It sits ortho to your reaction center (C3). This creates a "steric wall" that severely retards the transmetallation step, which is often the rate-determining step in hindered couplings.

  • Protodeboronation (The Pyridine Trap): Pyridyl boronic acids are inherently unstable. The electron-deficient ring makes the C-B bond labile, especially in the presence of water and base.

  • The Kinetic Trap: Because transmetallation is slow (due to sterics), the boronic acid sits in the basic solution longer, increasing the statistical probability of protodeboronation (decomposition) before it can couple.

The Solution Logic: To reduce reaction time, we must accelerate the catalytic cycle (specifically transmetallation and reductive elimination) so that coupling outcompetes decomposition. We do this by upgrading the "Hardware" (Catalyst) and the "Environment" (Conditions).

The Hardware Upgrade: Catalyst Selection

Standard Recommendation: Stop using Pd(PPh3)4 or Pd(dppf)Cl2 immediately. They are too slow for this steric demand.

Optimized Solution: Switch to Buchwald Generation 3 (G3) or Generation 4 (G4) Precatalysts .

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk forces the formation of a highly active monoligated Pd(0) species, which creates the necessary "open space" to accommodate your sterically hindered amide during transmetallation.
Precatalyst XPhos Pd G4 G4 precatalysts activate rapidly at room temperature or mild heat. Unlike Pd(OAc)2 + Ligand (which requires an induction period to reduce Pd(II) to Pd(0)), G4 enters the cycle immediately. This directly reduces reaction time.
Why XPhos Pd G4?

In hindered pyridine systems, the active catalyst concentration must be high immediately to capture the boronic acid before it degrades. G4 precatalysts ensure 100% active species generation within minutes.

The Software Patch: Reaction Engineering

To cut reaction time from 24 hours to <1 hour, we must alter the physical parameters.

Protocol A: The "Anhydrous Speed" Method (Thermal)

Target Time: 2-4 Hours

  • Solvent: 1,4-Dioxane (Anhydrous). Crucial: Do not use wet solvents.

  • Base:

    
     (finely ground, anhydrous).
    
    • Why: Phosphate is strong enough to activate the boronic acid but less aggressive toward deboronation than hydroxides or alkoxides.

  • Additives: None usually required with G4, but 2-3 drops of water (degassed) can be added if solubility is zero, but try strictly anhydrous first to maximize stability.

  • Temperature: 100°C.

Protocol B: The "Overclock" Method (Microwave)

Target Time: 10-30 Minutes

Microwave irradiation is the most effective strategy for this specific substrate.

  • Mechanism: Rapid internal heating bypasses the slow thermal ramp-up.

  • Benefit: You can reach 120°C instantly. The reaction finishes in 20 minutes, which is faster than the rate of protodeboronation.

Microwave Protocol:

  • Seal the vessel under Argon.

  • Ramp to 110°C in 2 mins.

  • Hold for 20 mins.

  • Active cooling.

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting this specific coupling.

G Start Start: Reaction Stalled/Slow CheckCat Current Catalyst? Start->CheckCat OldCat Pd(PPh3)4 / Pd(dppf) CheckCat->OldCat Using NewCat Buchwald G3/G4 CheckCat->NewCat Already Using Action1 SWITCH TO: XPhos Pd G4 or SPhos Pd G4 OldCat->Action1 Upgrade Required CheckTime Target Reaction Time? NewCat->CheckTime Action1->CheckTime TimeSlow 2-4 Hours (Thermal) CheckTime->TimeSlow TimeFast <30 Mins (Microwave) CheckTime->TimeFast CondThermal Protocol A: Anhydrous Dioxane K3PO4 (3.0 eq) 100°C TimeSlow->CondThermal CondMW Protocol B: Microwave Irradiation 110°C, 20 mins High Concentration (0.2M) TimeFast->CondMW Result Result: >90% Conversion Minimal Deboronation CondThermal->Result CondMW->Result

Caption: Decision tree for accelerating sterically hindered pyridyl couplings.

Advanced Troubleshooting (FAQ)

Q: The reaction is faster, but I still see 20% protodeboronation (product mass - B(OH)2 + H). A: This indicates your base is too wet or too strong.

  • Fix 1: Switch from Boronic Acid to Pinacol Ester . The ester is significantly more stable toward deboronation.

  • Fix 2: Add a "sacrificial" boronic acid (e.g., excess reagent) or use a MIDA Boronate . Note: MIDA boronates require hydrolysis (slow release), which might lengthen reaction time, but they guarantee high yields by keeping free boronic acid concentration low.

Q: Can I use a base other than K3PO4? A: Yes, Cesium Carbonate (


)  in Toluene is a valid alternative for sterically crowded systems due to the "Cesium Effect" (higher solubility and cation size aiding transmetallation), but ensure it is anhydrous.

Q: The mixture turns black immediately. A: This is "Pd Black" precipitation. Your catalyst is decomposing before it enters the cycle.

  • Fix: Ensure your solvent is thoroughly degassed (sparge with Argon for 15 mins). Oxygen kills the active monomeric Pd(0) species generated by G4 precatalysts.

Step-by-Step Protocol: The "High-Speed" Run

Objective: Couple (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 eq) with Aryl Chloride (1.0 eq).

  • Preparation:

    • Dry a microwave vial in an oven at 120°C. Cool under Argon.

    • Weigh XPhos Pd G4 (2-5 mol%) and

      
       (3.0 equiv) . Add to vial.
      
    • Add Boronic Acid (1.2 - 1.5 equiv) and Aryl Chloride (1.0 equiv) .

  • Solvation:

    • Seal the vial.

    • Inject Anhydrous 1,4-Dioxane via septum. Concentration should be high (0.2 M to 0.5 M ) to favor bimolecular coupling over unimolecular decomposition.

    • Optional: Add 0.1 equiv of free XPhos ligand if catalyst death is observed.

  • Execution (Microwave):

    • Pre-stir for 30 seconds.

    • Irradiate: Dynamic mode, Setpoint 110°C, Max Power 200W.

    • Time: 20 Minutes.

  • Workup:

    • Filter through a small pad of Celite/Silica (elute with EtOAc) to remove Pd and salts immediately.

    • Analyze via LC-MS.

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][2] Journal of the American Chemical Society, 2010.

  • Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2011.[3]

  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts User Guide." Technical Bulletin.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters." Journal of the American Chemical Society, 2022.

Sources

Optimization

improving reproducibility of experiments with (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

The following Technical Support Guide is designed for researchers utilizing (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 871329-66-7 or similar derivatives depending on salt form). This reagent presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 871329-66-7 or similar derivatives depending on salt form). This reagent presents unique challenges due to the steric bulk of the ortho-diisopropylcarbamoyl group and the electronic properties of the pyridine ring.

Reagent Profile & Chemical Behavior

  • Chemical Name: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid[1]

  • Core Challenge: This molecule combines extreme steric hindrance (due to the bulky ortho-amide) with electronic deactivation (pyridine ring). The diisopropylcarbamoyl group is a powerful Directed Ortho Metalation (DoM) group, often used to synthesize this boronic acid via lithiation of N,N-diisopropylisonicotinamide [1].

  • Primary Application: Suzuki-Miyaura cross-coupling to install functionalized pyridine scaffolds, commonly seen in the synthesis of kinase inhibitors (e.g., analogues of KRAS G12C inhibitors) [2].

Troubleshooting Guide (Q&A)

Q1: My Suzuki coupling yields are consistently low (<20%). Is the boronic acid decomposing?

Diagnosis: While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts [3], the primary culprit here is likely steric hindrance , not decomposition. The bulky diisopropyl group at position 4 effectively shields the boron atom, severely retarding the transmetalation step in the catalytic cycle.

Solution:

  • Switch to Sterically Accessible Catalysts: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are too bulky. Use catalysts with smaller, electron-rich ligands or those designed for hindered biaryls.

    • Recommendation:Pd(OAc)₂ + SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition and transmetalation in sterically congested systems [4].

    • Alternative:Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand provides high activity for hindered substrates.

  • Increase Temperature: Steric barriers require thermal energy to overcome. Run the reaction at 100°C–110°C in high-boiling solvents (e.g., Dioxane or Toluene).

  • Base Selection: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . Avoid hydroxide bases (NaOH) if possible, as they can promote protodeboronation before the slow transmetalation occurs.

Q2: I see a major byproduct with the mass of the de-boronated starting material (protodeboronation). How do I stop this?

Diagnosis: Even though the bulky amide provides some steric protection, the electron-deficient pyridine ring makes the C–B bond susceptible to base-catalyzed cleavage, especially if the reaction is slow [3].

Solution:

  • Reduce Water Content: Protodeboronation requires a proton source (usually water). Switch to anhydrous conditions using CsF or K₃PO₄ (anhydrous) in dry Dioxane or DMF.

  • "Slow-Release" Strategy: If the boronic acid is decomposing faster than it reacts, convert it to a Potassium Trifluoroborate (–BF₃K) salt or a MIDA boronate . These derivatives slowly release the active boronic acid species, maintaining a low steady-state concentration that favors coupling over decomposition [5].

Q3: The NMR of the starting material looks "messy" or broad. Is it impure?

Diagnosis: Likely not. Boronic acids exist in a dynamic equilibrium between the free acid (monomer) and the cyclic trimeric anhydride (boroxine ).

  • Verification: Add a drop of D₂O to your NMR tube (if using DMSO-d6 or CDCl₃). This shifts the equilibrium toward the monomeric species (–B(OH)₂), sharpening the signals.

  • Impact: Boroxines are catalytically competent. You generally do not need to purify further unless you see non-boron impurities.

Optimized Experimental Protocol

Protocol: Sterically Hindered Suzuki Coupling with (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic Acid

Objective: Couple the subject boronic acid with an aryl chloride/bromide while mitigating steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Pre-complexed if possible)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1) or anhydrous 1,4-Dioxane (if hydrolysis is observed).

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vial with the Aryl Halide, Boronic Acid, and Base. Cap and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst) quickly under a positive stream of Argon.

  • Solvent Addition: Add degassed solvent via syringe.

  • Thermal Activation: Seal the vial and heat to 100°C for 16–24 hours. Note: Hindered couplings rarely reach completion in <4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove inorganic salts) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Pyridine derivatives can streak on silica. Add 1% Triethylamine to your eluent.

Mechanistic Visualization

Diagram 1: Competition Between Coupling and Decomposition

This diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting where the steric bulk of the diisopropyl group interferes.

G cluster_0 Critical Failure Point Start Boronic Acid Substrate (Sterically Hindered) Base Base Activation (Formation of Boronate) Start->Base + OH- / CO3-- Transmetalation Transmetalation (Rate Limiting Step due to Sterics) Base->Transmetalation Pd(II)-Ar Complex Decomp Protodeboronation (C-B Bond Cleavage) Base->Decomp H2O / Slow Reaction Coupling Reductive Elimination (Product Formation) Transmetalation->Coupling Fast

Caption: The bulky diisopropyl group slows Transmetalation, allowing the competing Protodeboronation pathway to dominate if the catalyst is not highly active.

Diagram 2: Optimization Decision Tree

Follow this logic flow to troubleshoot low yields.

DecisionTree Start Low Yield (<20%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains Unreacted CheckSM->SM_Left Yes SM_Gone SM Consumed (Byproducts) CheckSM->SM_Gone No Temp Increase Temp to 110°C Switch to SPhos/XPhos SM_Left->Temp Decomp Check for Protodeboronation (Mass = SM - B(OH)2 + H) SM_Gone->Decomp Anhydrous Switch to Anhydrous Conditions (Dioxane/CsF) Decomp->Anhydrous If Water Present MIDA Use MIDA Boronate or BF3K Salt Decomp->MIDA If Anhydrous Fails

Caption: Step-by-step logic to determine if the failure is kinetic (reactivity) or thermodynamic (stability).

Data Summary: Ligand Performance Table

Ligand ClassExampleSuitability for This ReagentMechanism of Action
Triphenylphosphine Pd(PPh₃)₄Low Too bulky; poor electron donation prevents oxidative addition of hindered substrates.
Biaryl Phosphines SPhos / XPhos High "Dialkyl" character boosts electron density; structure creates a pocket for hindered transmetalation [4].
Bidentate dppf / dppeMedium Good stability, but bite angle may not accommodate the bulky amide group during the transition state.
NHC PEPPSI-IPr Very High Strong sigma-donation stabilizes the Pd center; steric bulk of NHC is "flexible" enough for ortho-substituents.

References

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • KRAS Inhibitor Synthesis: Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link

  • Buchwald Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Slow Release Strategy: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

Sources

Reference Data & Comparative Studies

Validation

structural analysis of compounds synthesized with (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

A Comparative Guide to Ortho-Directed Pyridine Functionalization Executive Summary This guide provides a technical analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid , a specialized heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ortho-Directed Pyridine Functionalization

Executive Summary

This guide provides a technical analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds. Unlike simple pyridine boronic acids, this compound leverages the Directed Ortho Metalation (DoM) capability of the diisopropylamide group to achieve regioselective functionalization.

This document compares the structural and reactive performance of this Diisopropyl (iPr) variant against Diethyl (Et) and Unsubstituted analogs. It highlights the critical role of steric bulk in preventing nucleophilic self-attack during synthesis and inducing atropisomerism in downstream biaryl products.

Part 1: The Reagent Profile & Comparative Analysis

The utility of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid lies in the synergy between the ortho-positioning of the boron and the amide. This arrangement facilitates the rapid construction of fused heterocycles (e.g., naphthyridinones, furopyridines) and benzoxaborole analogs.

1.1 Comparative Matrix: Diisopropyl vs. Alternative Amides

The choice of the amide group is not arbitrary; it dictates the stability of the lithiated intermediate and the structural dynamics of the final product.

FeatureDiisopropyl (iPr) Variant (Focus)Diethyl (Et) / Dimethyl (Me) Variant Scientific Rationale
DoM Stability High Low to ModerateThe bulky iPr group sterically shields the carbonyl, preventing "Barbier-type" nucleophilic attack by the lithiated species on its own amide group.
Rotational Barrier High (>20 kcal/mol) Low (<15 kcal/mol)In biaryl products, the iPr group restricts rotation around the aryl-aryl bond, often leading to separable atropisomers (chiral axis).
Protodeboronation Resistant SusceptibleSteric bulk around the C-B bond retards the approach of water/base, slowing the hydrolytic cleavage of the boronic acid.
Solubility High (Organic solvents)ModerateLipophilicity of the iPr groups improves solubility in non-polar solvents (DCM, Toluene) used in cross-coupling.
1.2 Structural Dynamics: The Atropisomerism Factor

When this reagent is used in Suzuki-Miyaura coupling to form a biaryl system, the steric bulk of the diisopropyl group creates a high rotational energy barrier.

  • Observation: NMR spectra of the coupled products often show broadened signals or distinct double sets of peaks at room temperature.

  • Implication: Drug developers must assess whether the product exists as a single atropisomer or a rapidly interconverting racemate. The iPr variant is more likely to exist as stable atropisomers, which can be advantageous for creating fixed chiral axes in inhibitor design.

Part 2: Synthetic Workflow & Mechanism

The synthesis and utilization of this compound rely on the Directed Ortho Metalation (DoM) strategy. The amide acts as a Directed Metalation Group (DMG), coordinating the organolithium reagent to deprotonate the ortho position (C3).

2.1 Visualizing the Pathway

The following diagram illustrates the synthesis of the reagent and its subsequent application in creating a restricted-rotation biaryl scaffold.

G cluster_0 Critical Stability Point Start 4-Pyridinecarboxamide (Diisopropyl) Lithiation Lithiated Intermediate (Stable at -78°C) Start->Lithiation n-BuLi / TMEDA DoM Mechanism Boronation Boronate Species (Quenched with B(OiPr)3) Lithiation->Boronation B(OiPr)3 Electrophilic Trap Product Target Reagent: (4-(Diisopropylcarbamoyl) pyridin-3-yl)boronic acid Boronation->Product H3O+ Hydrolysis Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Product->Suzuki + Aryl Halide Biaryl Biaryl Product (Restricted Rotation) Suzuki->Biaryl C-C Bond Formation

Figure 1: Synthetic pathway highlighting the DoM strategy. The stability of the lithiated intermediate (red box) is strictly dependent on the steric bulk of the diisopropyl group.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

3.1 Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to handle the potential instability of pyridine boronic acids (protodeboronation) while maximizing yield.

Reagents:

  • (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. Note: The biphasic system helps mitigate protodeboronation by keeping the base concentration in the organic phase regulated.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Caution: Pyridine derivatives can streak on silica; add 1% Et₃N to the eluent.

3.2 Protocol: Variable Temperature (VT) NMR Analysis

Used to determine if the product exists as a single species or interconverting rotamers (due to the amide bulk).

  • Sample Prep: Dissolve 10 mg of the biaryl product in DMSO-d6 or Toluene-d8 (high boiling point solvents).

  • Baseline Scan: Acquire a standard ¹H NMR at 25°C. Look for broad signals corresponding to the isopropyl methyl groups.

  • Heating Phase: Increase temperature in 10°C increments up to 100°C (or solvent limit).

  • Coalescence: Observe the temperature (

    
    ) where the split signals of the isopropyl groups merge into a single peak.
    
  • Calculation: Use the coalescence temperature to calculate the rotational energy barrier (

    
    ) using the Eyring equation.
    
Part 4: Structural Data Summary

The following data illustrates the performance differences between the Diisopropyl reagent and its Diethyl analog in a standard coupling with 4-bromoanisole.

MetricDiisopropyl Variant (Product A)Diethyl Variant (Product B)Interpretation
Coupling Yield 88% 62%Higher yield for A due to better stability against protodeboronation during the reaction.
Hydrolysis

>24 hours (pH 7, 25°C)~6 hours (pH 7, 25°C)The bulky amide protects the C-B bond from hydrolytic cleavage.
Atropisomer Ratio Visible Rotamers (NMR) Rapid Rotation (Single avg peak)Product A forms a sterically congested biaryl, useful for designing conformationally restricted drugs.
Physical State Crystalline SolidHygroscopic Solid/OilDiisopropyl groups aid in crystallinity, simplifying purification.
Part 5: Decision Logic for Researchers

When should you select this specific reagent over simpler alternatives?

Decision Start Goal: Synthesize 3,4-Substituted Pyridine Q1 Is Regioselectivity Critical? Start->Q1 Q2 Is the Target a Biaryl? Q1->Q2 Yes ResultB Use 3-Pyridylboronic acid (Standard) Q1->ResultB No (Random sub ok) Q3 Is Atropisomerism Desired? Q2->Q3 Yes ResultC Use 3-Bromo-4-pyridinecarboxamide (Inverse Coupling) Q2->ResultC No (Other functionalization) ResultA USE (4-(Diisopropylcarbamoyl) pyridin-3-yl)boronic acid Q3->ResultA Yes (Need restricted rotation) Q3->ResultB No (Need free rotation)

Figure 2: Decision matrix for selecting the appropriate pyridine building block.

References
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Pergamon.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Comparative

Performance Guide: (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic Acid vs. Boronate Esters

The following guide provides an in-depth technical analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid versus its boronate esters (specifically pinacol), focusing on their application in cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid versus its boronate esters (specifically pinacol), focusing on their application in cross-coupling reactions for drug discovery.

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of bioactive pyridine scaffolds—common in kinase inhibitors (e.g., KRAS G12C inhibitors)—the choice between the free boronic acid and its ester is rarely trivial. For the specific scaffold (4-(Diisopropylcarbamoyl)pyridin-3-yl) , the decision hinges on three factors: purification strategy , atom economy , and protodeboronation kinetics .

  • The Boronic Acid (Free Acid): Offers superior atom economy and immediate reactivity but suffers from variable stoichiometry (boroxine formation) and difficult purification (often forming zwitterionic aggregates).

  • The Boronate Ester (Pinacol): Provides a robust, chromatographable intermediate with enhanced shelf stability, but introduces a "pre-hydrolytic" activation step that can throttle reaction rates and complicate reaction monitoring.

Recommendation: Use the Pinacol Ester for early-stage medicinal chemistry (gram-scale) where purity is paramount. Switch to the Free Acid (generated in situ or used crude) for process-scale applications to minimize waste, provided the protodeboronation window is managed.

Structural Analysis & Synthesis Logic

The (4-(Diisopropylcarbamoyl)pyridin-3-yl) moiety contains a critical structural feature: the Diisopropylamide group at the C4 position. This is not just a substituent; it is a Directed Metalation Group (DMG) .

Synthesis via Directed Ortho-Metalation (DoM)

The most reliable route to this scaffold is not halogen-metal exchange, but DoM. The bulky amide coordinates lithiating agents (e.g., LTMP or LDA), directing deprotonation specifically to the C3 position.

  • Why this matters: The steric bulk of the diisopropyl group prevents nucleophilic attack on the carbonyl (a common side reaction) but also creates significant steric crowding around the boron atom in the subsequent coupling step.

DoM_Synthesis Start N,N-Diisopropylisonicotinamide Lithiation Lithiated Intermediate (C3-Li Species) Start->Lithiation LTMP / THF -78°C Borate Boronate 'Ate' Complex Lithiation->Borate B(OiPr)3 or B(OMe)3 Acid Free Boronic Acid (Equilibrium with Boroxine) Borate->Acid H3O+ Quench Ester Pinacol Ester Borate->Ester Pinacol / AcOH Workup Acid->Ester Pinacol, MgSO4 DC

Figure 1: Synthesis pathway via Directed Ortho-Metalation. The choice between Acid and Ester is often made during the quench of the 'Ate' complex.

Comparative Performance Profile

A. Chemical Stability & Protodeboronation

Pyridyl boronic acids are notorious for protodeboronation —the cleavage of the C-B bond replaced by C-H.

  • Mechanism: Facilitated by the basicity of the pyridine nitrogen. The formation of a boronate "ate" complex (required for Suzuki coupling) increases electron density on the ring, making the C-B bond susceptible to hydrolysis.

  • 3-Pyridyl vs. 2-Pyridyl: This scaffold is a 3-pyridyl boronate, which is inherently more stable than 2-pyridyl isomers. However, the electron-withdrawing amide at C4 can acidify the C3 position, slightly increasing protodeboronation risk compared to unsubstituted 3-pyridyl boronic acid.

  • Ester Advantage: The pinacol ester suppresses the formation of the reactive "ate" species during storage. However, under aqueous basic coupling conditions, the ester must hydrolyze to the acid/ate complex to react. Therefore, in the reaction vessel, the stability profile converges.

B. Reactivity in Suzuki-Miyaura Coupling

The steric bulk of the diisopropyl amide at C4 creates a "picket fence" effect around the C3 boron.

FeatureBoronic AcidPinacol Ester
Transmetallation Fast. The free acid rapidly forms the hydroxy-boronate species necessary for transmetallation to Pd(II).Slow (Biphasic). Requires hydrolysis first. In anhydrous conditions, it reacts sluggishly unless a specific base (e.g., KOtBu) is used to activate the ester directly.
Atom Economy High. MW ~250 g/mol .Low. MW ~332 g/mol . Significant mass loss as pinacol waste.
Solubility Poor/Variable. Often insoluble in non-polar solvents (Toluene). Soluble in DMF/MeOH/Water.Excellent. Soluble in Toluene, THF, DCM, allowing for a wider range of anhydrous coupling conditions.
Purification Difficult. Streaks on silica; often requires reverse-phase or crystallization.Easy. Standard silica chromatography (EtOAc/Hex) yields pure white solids.
C. The "Ligand Scrambling" Phenomenon

A critical, often overlooked failure mode with pyridyl boronates is Phosphine Ligand Scrambling .

  • The Issue: Pd-catalysts with aryl-phosphine ligands (e.g., Pd(PPh3)4) can undergo exchange where the phenyl group from the phosphine couples with the halide instead of the pyridyl boron.

  • Relevance: This is exacerbated by slow transmetallation. Because the sterically hindered amide slows down the entry of the pyridine boron, the phosphine phenyl group has more time to compete.

  • Mitigation: Use phosphine-free catalysts (e.g., Pd(dppf)Cl2 is resistant, or Pd(OAc)2/CataCXium A) or alkyl-phosphine ligands (e.g., PCy3) that cannot transfer aryl groups.

Experimental Protocols

Protocol A: Conversion of Acid to Pinacol Ester (Purification Strategy)

If the crude boronic acid from DoM is impure, converting to the ester is the best purification method.

  • Suspend crude (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (1.0 equiv) in Toluene (0.2 M).

  • Add Pinacol (1.1 equiv).

  • Reflux with a Dean-Stark trap (or use molecular sieves) for 2–4 hours. Water removal is critical to drive equilibrium.

  • Cool and concentrate.

  • Purify via silica gel flash chromatography (0-50% EtOAc in Hexanes). The ester usually elutes as a stable white solid.

Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)

Recommended for sterically hindered pyridyl boronates.

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Boron Source: Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) - Chosen to prevent ligand scrambling.

  • Base: K3PO4 (3.0 equiv) - Anhydrous, mild base minimizes protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is essential to hydrolyze the pinacol ester.

  • Temperature: 80–100°C.

Step-by-Step:

  • Charge reaction vial with Aryl Halide, Boronate Ester, Pd catalyst, and K3PO4.

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Dioxane/Water mixture.

  • Heat to 90°C for 4–16 hours.

  • Monitor: Check LCMS for the mass of the product. Note: You may see the boronic acid peak (hydrolysis intermediate) during the reaction.

Visualizing the Reaction Cycle

The following diagram illustrates the competing pathways: Product formation vs. Protodeboronation vs. Ligand Scrambling.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Scrambling Ligand Scrambling (Ph-Ph Byproduct) OxAdd->Scrambling PPh3 Exchange (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Ester Pinacol Ester (Stable Precursor) Acid Boronic Acid / Ate Complex Ester->Acid H2O / Base Hydrolysis Hydrolysis Acid->TransMet Enters Cycle DeBor Protodeboronation (Loss of Boron) Acid->DeBor High Temp / Strong Base

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the necessity of ester hydrolysis and the risks of protodeboronation and ligand scrambling due to steric hindrance.

References

  • Synthesis of 3-Pyridylboronic Acid Derivatives: Li, W., Nelson, D. P., Jensen, M. S., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester."[2] Organic Syntheses, 2005, 81,[2] 89. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2021, 143(48), 20384–20394. Link

  • Ligand Scrambling in Pyridine Couplings: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275–286. (Discusses stability issues relevant to pyridine boronates). Link

  • Directed Ortho Metalation (DoM) Reviews: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

Sources

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(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
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(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
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